molecular formula C15H6N2O9 B12646606 2,4-Dinitrofluorenone-5,7-dicarboxylic acid CAS No. 153363-87-2

2,4-Dinitrofluorenone-5,7-dicarboxylic acid

Cat. No.: B12646606
CAS No.: 153363-87-2
M. Wt: 358.22 g/mol
InChI Key: HZWLLZFOPYIBAV-UHFFFAOYSA-N
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Description

2,4-Dinitrofluorenone-5,7-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It contains two carboxyl groups (-COOH) and is characterized by the presence of nitro groups (-NO2) at the 2 and 4 positions on the fluorenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation The nitration process introduces nitro groups at specific positions on the fluorenone ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, and often involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.

Major Products Formed

    Oxidation: Formation of fluorenone quinones.

    Reduction: Formation of amino-fluorenone derivatives.

    Substitution: Formation of various substituted fluorenone derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitrofluorenone-5,7-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxyl groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can modulate the activity of enzymes and other biomolecules. The pathways involved may include oxidative stress pathways and enzyme inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares the nitro groups but lacks the fluorenone and dicarboxylic acid structure.

    Fluorenone: Lacks the nitro and carboxyl groups but shares the fluorenone core structure.

    Adipic Acid: A dicarboxylic acid but lacks the nitro and fluorenone structure.

Uniqueness

2,4-Dinitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of nitro groups and dicarboxylic acid functionality on a fluorenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

153363-87-2

Molecular Formula

C15H6N2O9

Molecular Weight

358.22 g/mol

IUPAC Name

5,7-dinitro-9-oxofluorene-2,4-dicarboxylic acid

InChI

InChI=1S/C15H6N2O9/c18-13-7-1-5(14(19)20)2-9(15(21)22)11(7)12-8(13)3-6(16(23)24)4-10(12)17(25)26/h1-4H,(H,19,20)(H,21,22)

InChI Key

HZWLLZFOPYIBAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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